

# physical and chemical properties of 1,1,3-Trimethoxypropane

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## Compound of Interest

Compound Name: 1,1,3-Trimethoxypropane

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An In-depth Technical Guide to **1,1,3-Trimethoxypropane**: Properties, Synthesis, and Applications

## Introduction

**1,1,3-Trimethoxypropane**, also known by its systematic IUPAC name, is a valuable organic compound belonging to the acetal functional group. Specifically, it is the dimethyl acetal of 3-methoxypropionaldehyde.<sup>[1]</sup> This structure imparts a unique combination of stability and reactivity, making it a compound of interest for researchers in organic synthesis and materials science. Unlike its more studied isomer, 1,2,3-trimethoxypropane (the trimethyl ether of glycerol), **1,1,3-trimethoxypropane**'s chemistry is dominated by the acetal linkage, which serves as a protected aldehyde. This guide provides a comprehensive technical overview of its core physical and chemical properties, spectroscopic signature, synthesis, and safe handling protocols, designed for scientists and professionals in chemical research and drug development.

## Chemical Identity and Structure

A clear understanding of a molecule's identity is foundational to its application. The following identifiers and structural representations define **1,1,3-Trimethoxypropane**.

- IUPAC Name: **1,1,3-trimethoxypropane**<sup>[1]</sup>
- Synonym: 3-Methoxypropionaldehyde dimethyl acetal<sup>[1]</sup>

- CAS Number: 14315-97-0[1]
- Molecular Formula: C<sub>6</sub>H<sub>14</sub>O<sub>3</sub>[1]
- Molecular Weight: 134.17 g/mol [1]
- InChI: InChI=1S/C6H14O3/c1-7-5-4-6(8-2)9-3/h6H,4-5H2,1-3H3[1]
- InChIKey: FKZYYYDRLJCHGL-UHFFFAOYSA-N[1]
- Canonical SMILES: COCCC(OC)OC[1]

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Caption: 2D Chemical Structure of **1,1,3-Trimethoxypropane**.

## Physicochemical Properties

The physical properties of **1,1,3-Trimethoxypropane** are critical for its handling, purification, and use as a solvent or reagent. The data below has been consolidated from chemical supplier and database information.

Property	Value	Source
Appearance	Colorless Liquid	N/A
Boiling Point	45-46 °C at 17 mmHg	[2]
Density	0.942 g/cm <sup>3</sup>	N/A
Refractive Index	1.400	N/A
Flash Point	40 °C (105 °F)	N/A

## Spectroscopic Profile

Spectroscopic analysis is essential for the verification and quality control of chemical compounds. The following sections detail the expected and reported spectral data for **1,1,3-**

**Trimethoxypropane.**

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. For **1,1,3-Trimethoxypropane**, four distinct signals are expected:

- ~4.4 ppm (triplet, 1H): The methine proton (-CH(OCH<sub>3</sub>)<sub>2</sub>) is deshielded by two adjacent oxygen atoms, appearing as a triplet due to coupling with the adjacent CH<sub>2</sub> group.
- ~3.4 ppm (triplet, 2H): The methylene protons adjacent to the ether oxygen (-O-CH<sub>2</sub>-) appear as a triplet, coupled to the other CH<sub>2</sub> group.
- ~3.3 ppm (singlet, 6H): The six protons of the two equivalent methoxy groups on the acetal (-CH(OCH<sub>3</sub>)<sub>2</sub>) are chemically identical and have no adjacent protons, resulting in a strong singlet.
- ~3.2 ppm (singlet, 3H): The protons of the terminal methoxy group (CH<sub>3</sub>-O-) appear as a distinct singlet.
- ~1.9 ppm (quartet, 2H): The central methylene protons (-CH<sub>2</sub>-CH<sub>2</sub>-CH-) are coupled to both the methine and the other methylene group, resulting in a more complex multiplet, likely a quartet of triplets (qt) or simply a multiplet.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments:

- ~103 ppm: The acetal carbon (-CH(OCH<sub>3</sub>)<sub>2</sub>) is significantly deshielded.
- ~70 ppm: The methylene carbon adjacent to the ether oxygen (-O-CH<sub>2</sub>-).
- ~58 ppm: The carbon of the terminal methoxy group (CH<sub>3</sub>-O-).
- ~53 ppm: The carbons of the two equivalent acetal methoxy groups (-CH(OCH<sub>3</sub>)<sub>2</sub>).
- ~35 ppm: The central methylene carbon (-CH<sub>2</sub>-CH<sub>2</sub>-CH-).

## Infrared (IR) Spectroscopy

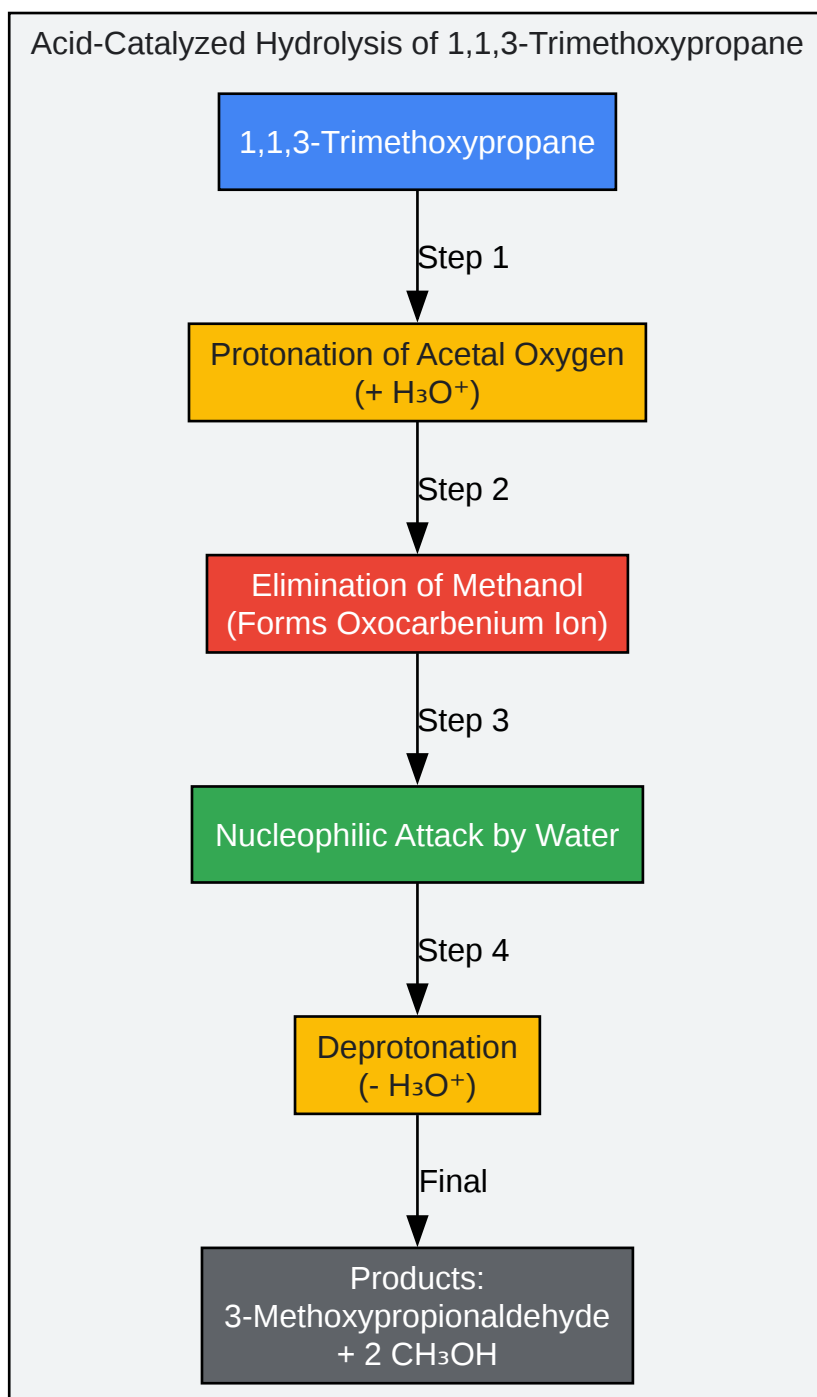
The IR spectrum is used to identify functional groups. For **1,1,3-Trimethoxypropane**, the key absorptions are:

- 2950-2850  $\text{cm}^{-1}$ : Strong C-H stretching vibrations for the alkane CH, CH<sub>2</sub>, and CH<sub>3</sub> groups. [\[3\]](#)
- 1120-1050  $\text{cm}^{-1}$ : A series of strong, characteristic C-O stretching bands, indicative of the ether and acetal functional groups. This is often the most prominent feature in the fingerprint region. [\[3\]](#)
- 1470-1450  $\text{cm}^{-1}$ : C-H bending (scissoring) vibrations for the methylene groups. [\[3\]](#)

## Chemical Reactivity and Stability

The dominant chemical feature of **1,1,3-Trimethoxypropane** is the acetal group.

- **Stability:** Acetals are stable under neutral and basic conditions, making them excellent protecting groups for aldehydes during syntheses that involve bases or nucleophiles.
- **Reactivity (Acid-Catalyzed Hydrolysis):** The acetal linkage is highly susceptible to hydrolysis under acidic conditions. The reaction proceeds via protonation of one of the acetal oxygens, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation regenerates the parent aldehyde (3-methoxypropionaldehyde) and two equivalents of methanol. This reaction is typically rapid and quantitative, providing a reliable method for deprotection.



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Caption: Logical workflow of the acid-catalyzed hydrolysis of an acetal.

## Experimental Protocols

The following protocols describe the synthesis and characterization of **1,1,3-Trimethoxypropane**.

## Protocol 1: Synthesis from 3-Methoxypropionaldehyde

This protocol outlines a standard acid-catalyzed acetalization reaction.

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-methoxypropionaldehyde (1.0 eq), methanol (3.0 eq, serving as both reagent and solvent), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01 eq).
- **Reaction Execution:** Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
- **Monitoring:** Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Quench the reaction by adding a weak base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the acid catalyst.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
- **Purification:** Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under vacuum to yield pure **1,1,3-trimethoxypropane**.

## Protocol 2: Characterization by FTIR Spectroscopy

This protocol ensures the identity and purity of the synthesized product.

- **Sample Preparation:** As **1,1,3-trimethoxypropane** is a liquid, the spectrum can be acquired directly using the neat liquid technique.

- **Instrument Setup:** Ensure the FTIR spectrometer is properly calibrated. Record a background spectrum of the empty sample holder (e.g., clean ATR crystal or salt plates).
- **Sample Analysis:** Apply a small drop of the purified **1,1,3-trimethoxypropane** to the ATR crystal or between two NaCl/KBr salt plates.
- **Data Acquisition:** Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- **Data Analysis:** Process the resulting spectrum (baseline correction, if necessary). Compare the positions of the major absorption bands with the reference spectrum.<sup>[3]</sup> Key peaks to verify are the strong C-H stretches ( $\sim 2900\text{ cm}^{-1}$ ) and the very strong, broad C-O ether/acetal stretches ( $\sim 1100\text{ cm}^{-1}$ ). The absence of a strong C=O stretch ( $\sim 1720\text{ cm}^{-1}$ ) confirms the complete conversion of the starting aldehyde.

## Safety and Handling

**1,1,3-Trimethoxypropane** is a flammable liquid and requires careful handling in a laboratory setting.

Hazard Class	Statement
Flammable Liquid	H226: Flammable liquid and vapor. <sup>[1]</sup>
Skin Irritation	H315: Causes skin irritation. <sup>[1]</sup>
Eye Irritation	H319: Causes serious eye irritation. <sup>[1]</sup>
Respiratory Irritation	H335: May cause respiratory irritation. <sup>[1]</sup>

- **Handling:** Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations for flammable organic solvents.

## Potential Applications

The primary application of **1,1,3-trimethoxypropane** in a research context is derived from its acetal functionality.

- **Protecting Group:** It serves as a stable protecting group for the 3-methoxypropionaldehyde moiety. The acetal can withstand a variety of reaction conditions (e.g., Grignard reactions, reductions with metal hydrides, basic hydrolysis) and can be selectively removed with mild acid to reveal the aldehyde.
- **Synthetic Building Block:** As a difunctional molecule (containing both ether and acetal groups), it can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers.

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## References

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